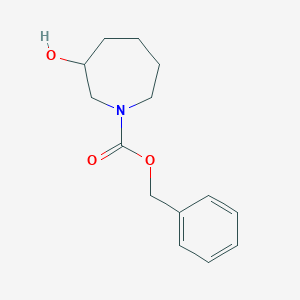
Benzyl 3-hydroxyazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-hydroxyazepane-1-carboxylate: is a chiral organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is often used as an intermediate in laboratory research and industrial applications. It plays a significant role in organic synthesis, aiding in the creation of various other organic compounds, including pharmaceuticals, pesticides, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for monitoring and controlling reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 3-oxoazepane-1-carboxylate, while reduction could produce benzyl 3-aminoazepane-1-carboxylate .
Applications De Recherche Scientifique
Chemistry: Benzyl 3-hydroxyazepane-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and is valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It can also be employed in the design of enzyme inhibitors and other bioactive molecules .
Medicine: It can be used to synthesize drug candidates with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of Benzyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Benzyl 4-hydroxyazepane-1-carboxylate: This compound has a similar structure but with the hydroxyl group positioned at the 4th carbon instead of the 3rd.
Benzyl 3-pyrroline-1-carboxylate: This compound features a pyrroline ring instead of an azepane ring, leading to different chemical properties and reactivity.
Uniqueness: Benzyl 3-hydroxyazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3rd position and the benzyl ester moiety contribute to its reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl 3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 |
Clé InChI |
ADANQYYHJVOFNG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)


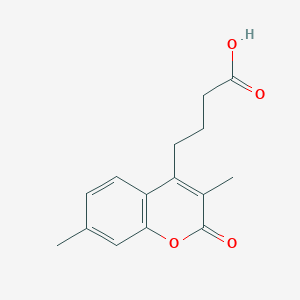
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
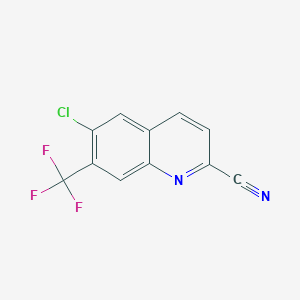
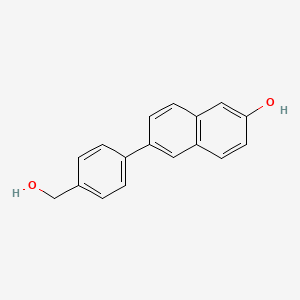
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
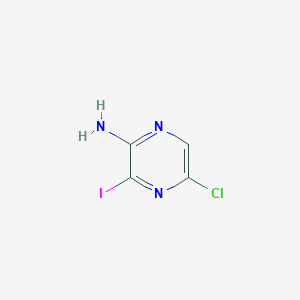
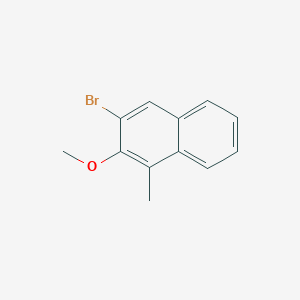
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
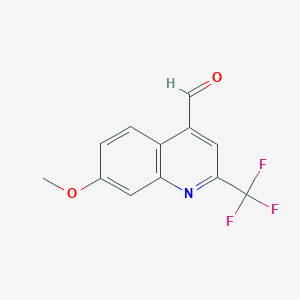
![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)

